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Abstract

Erucyl methane sulfonate (EMS) is a long-chain alkyl ester of methanesulfonic acid. While
specific historical records detailing its discovery and initial synthesis are not readily available in
public records, its chemical nature places it within the well-studied class of alkyl
methanesulfonates. These compounds are recognized for their potent alkylating capabilities, a
property that has been extensively researched, particularly in the context of genetics and
oncology with compounds such as ethyl methanesulfonate (EMS). This guide provides a
comprehensive overview of the synthesis, chemical properties, and biological activities of
erucyl methane sulfonate, drawing inferences from the broader family of alkyl
methanesulfonates. Detailed experimental protocols for its synthesis and potential biological
assays are presented, alongside a discussion of its likely mechanism of action as a DNA
alkylating agent.

Introduction: The Alkyl Methanesulfonate Family

Alkyl methanesulfonates are esters of methanesulfonic acid and various alcohols. The
methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions,
making these compounds effective alkylating agents. This reactivity is the basis for their
biological effects, which primarily involve the transfer of an alkyl group to nucleophilic sites on
biomolecules, most notably DNA.
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The history of methanesulfonic acid, the precursor to all methanesulfonates, dates back to the
1840s. However, the systematic study of its alkyl esters as mutagens and for other biological
applications began much later. Short-chain alkyl methanesulfonates, such as ethyl
methanesulfonate (EMS) and methyl methanesulfonate (MMS), have been extensively used in
genetic research since the mid-20th century to induce random mutations in organisms for
study.

Erucyl methane sulfonate, with its long C22 alkyl chain derived from erucyl alcohol,
represents a less-studied member of this family. Its discovery was likely not a singular,
documented event but rather a logical extension of the synthesis of various alkyl
methanesulfonates for diverse research or industrial purposes. Its lipophilic nature, conferred
by the long erucyl chain, suggests potential applications in lipid research or as a specialized
alkylating agent with specific delivery or solubility properties.

Physicochemical Properties and Synthesis
Chemical Data Summary

Property Value
IUPAC Name (2)-docos-13-en-1-yl methanesulfonate
Erucyl mesylate, 13-Docosen-1-ol,
Synonyms
methanesulfonate
CAS Number 102542-59-6
Molecular Formula C23H4603S
Molecular Weight 402.68 g/mol
Likely a waxy solid or viscous liquid at room
Appearance
temperature
N Expected to be soluble in organic solvents and
Solubility ) ]
insoluble in water
Synthesis

The synthesis of erucyl methane sulfonate follows the general and well-established
procedure for creating alkyl methanesulfonates (mesylates) from an alcohol. The reaction
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involves the treatment of erucyl alcohol with methanesulfonyl chloride in the presence of a non-
nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid
byproduct.

Reaction:

Experimental Protocol: Synthesis of Erucyl Methane Sulfonate
Materials:

Erucyl alcohol

Methanesulfonyl chloride (MsCI)

Triethylamine (TEA) or Pyridine

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel,
magnetic stirrer, etc.)

Equipment for solvent removal (rotary evaporator)
Chromatography equipment for purification (optional)
Procedure:

e Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve erucyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C
using an ice bath.
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» Addition of Base: To the cooled solution, add triethylamine (typically 1.1 to 1.5 molar
equivalents relative to the alcohol) dropwise while stirring.

» Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (typically 1.05 to
1.2 molar equivalents) to the reaction mixture. Maintain the temperature at O °C during the
addition.

e Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room
temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until
the starting alcohol is consumed.

o Workup:

o Quench the reaction by adding water or a saturated aqueous solution of sodium
bicarbonate.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with water, 1M HCI (if pyridine is used as the base),
saturated aqueous sodium bicarbonate, and finally with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
« Isolation and Purification:
o Filter off the drying agent.

o Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
erucyl methane sulfonate.

o If necessary, purify the product by column chromatography on silica gel, typically using a
mixture of hexanes and ethyl acetate as the eluent.

Biological Activity and Mechanism of Action

While specific toxicological and mechanistic studies on erucyl methane sulfonate are scarce,
its biological activity can be confidently inferred from the extensive research on other alkyl
methanesulfonates, particularly EMS and MMS.
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DNA Alkylation

The primary mechanism of action of alkyl methanesulfonates is through DNA alkylation. The
electrophilic alkyl group is transferred to nucleophilic centers in the DNA bases. The most
common site of alkylation is the N7 position of guanine, followed by the N3 position of adenine.
Alkylation at the O6 position of guanine, although less frequent, is considered the most
mutagenic lesion as it can lead to mispairing with thymine instead of cytosine during DNA

replication.

Mispairing

DNA Replication

Click to download full resolution via product page

Genotoxicity and Mutagenesis

The alkylation of DNA by compounds like EMS is a well-established mechanism of
mutagenesis. The resulting DNA lesions, if not repaired, can lead to base-pair substitutions,
frameshift mutations, and chromosomal aberrations. The long erucyl chain of erucyl methane
sulfonate may influence its ability to penetrate cell and nuclear membranes, as well as its
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interaction with DNA, potentially leading to a different spectrum or frequency of mutations

compared to its short-chain analogs.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical

compound. It utilizes several strains of the bacterium Salmonella typhimurium that carry

mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine

and will not grow on a histidine-free medium. A mutagen can cause a reversion of this

mutation, allowing the bacteria to grow on a histidine-free plate.

Materials:

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
S9 fraction (a liver enzyme extract to simulate mammalian metabolism)

Top agar

Minimal glucose agar plates

Histidine/biotin solution

Erucyl methane sulfonate dissolved in a suitable solvent (e.g., DMSO)

Positive and negative controls

Procedure:

Preparation: Prepare dilutions of erucyl methane sulfonate.

Incubation: In a test tube, combine the Salmonella tester strain, the S9 mix (if metabolic
activation is being tested), and the test compound.

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal
glucose agar plate.

Incubation: Incubate the plates at 37 °C for 48-72 hours.
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» Scoring: Count the number of revertant colonies on each plate. A significant increase in the
number of colonies on the plates with the test compound compared to the negative control
indicates a mutagenic effect.

Potential Applications and Future Directions

The specific applications of erucyl methane sulfonate are not well-documented. However,
based on its structure, several potential areas of research and application can be proposed:

e Lipidomics Research: As a long-chain lipid derivative, it could be used as a tool to study lipid
metabolism and the function of lipid-modifying enzymes.

» Drug Delivery: The lipophilic erucyl chain could be exploited for the targeted delivery of the
methanesulfonate group or for the development of novel drug delivery systems.

e Specialized Mutagenesis: Its unique physical properties might make it a useful mutagen in
specific biological systems or for particular types of mutagenesis studies where membrane
permeability is a factor.

Future research should focus on characterizing the specific biological effects of erucyl
methane sulfonate, including its cytotoxicity, mutagenicity spectrum, and its interactions with
cellular membranes and DNA. Such studies will help to elucidate the unique properties of this
long-chain alkylating agent and its potential applications in science and medicine.
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Conclusion

Erucyl methane sulfonate is a long-chain alkylating agent whose specific history of discovery
is not well-documented. However, by examining the extensive literature on related alkyl
methanesulfonates, its chemical synthesis, properties, and biological mechanism of action can
be reliably inferred. It is a potent DNA alkylating agent with likely mutagenic properties. Its
unique lipophilic character suggests potential for specialized applications in lipid research and
drug delivery. Further empirical studies are necessary to fully elucidate its specific biological
profile and to explore its potential as a tool in chemical biology and drug development.

¢ To cite this document: BenchChem. [Erucyl Methane Sulfonate: A Technical Guide to its
Chemistry and Inferred History]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7803971#discovery-and-history-of-erucyl-methane-
sulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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